N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide
Brand Name: Vulcanchem
CAS No.: 2034336-40-6
VCID: VC4589522
InChI: InChI=1S/C20H17N5O2S/c1-25-13-16(12-24-25)18-15(3-2-8-21-18)11-23-19(26)14-4-6-17(7-5-14)27-20-22-9-10-28-20/h2-10,12-13H,11H2,1H3,(H,23,26)
SMILES: CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Molecular Formula: C20H17N5O2S
Molecular Weight: 391.45

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide

CAS No.: 2034336-40-6

Cat. No.: VC4589522

Molecular Formula: C20H17N5O2S

Molecular Weight: 391.45

* For research use only. Not for human or veterinary use.

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide - 2034336-40-6

Specification

CAS No. 2034336-40-6
Molecular Formula C20H17N5O2S
Molecular Weight 391.45
IUPAC Name N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-(1,3-thiazol-2-yloxy)benzamide
Standard InChI InChI=1S/C20H17N5O2S/c1-25-13-16(12-24-25)18-15(3-2-8-21-18)11-23-19(26)14-4-6-17(7-5-14)27-20-22-9-10-28-20/h2-10,12-13H,11H2,1H3,(H,23,26)
Standard InChI Key CCSXZOSDKLFHJV-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4

Introduction

Molecular Composition

  • IUPAC Name: N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiazol-2-yloxy)benzamide

  • Molecular Formula: C18_{18}H15_{15}N5_{5}O2_{2}S

  • Molecular Weight: Approximately 365.41 g/mol

Structural Features

The compound features:

  • A pyrazole ring with a methyl group at position 1.

  • A pyridine ring attached to the pyrazole at position 3.

  • A benzamide backbone with a thiazole-linked ether group at the para position.

General Synthetic Approach

The synthesis of this compound likely involves:

  • Preparation of the pyrazole-pyridine intermediate through cyclization reactions.

  • Coupling of the pyridine derivative with a benzamide precursor.

  • Introduction of the thiazole ether group via nucleophilic substitution.

Example Reaction Pathway

A plausible route could include:

  • Step 1: Synthesis of 2-(1-methylpyrazol-4-yl)pyridine using pyrazole precursors and pyridine derivatives.

  • Step 2: Formation of the benzamide core by reacting a benzoyl chloride derivative with the intermediate.

  • Step 3: Etherification with a thiazole-based alcohol or halide to introduce the thiazole moiety.

Potential Pharmacological Activities

Compounds with similar structural motifs (heterocyclic rings like pyrazoles, thiazoles, and benzamides) have been studied for:

  • Antimicrobial activity: Thiazole derivatives are known to inhibit bacterial and fungal growth .

  • Anti-inflammatory properties: Pyrazole-containing molecules often target enzymes like cyclooxygenase or lipoxygenase .

  • Neurological applications: Pyridine derivatives can act as modulators of receptors such as muscarinic acetylcholine receptors, which are implicated in Alzheimer’s disease .

Docking Studies and In Silico Predictions

Molecular docking studies suggest that compounds with this structure may exhibit high binding affinity to enzyme active sites or receptor proteins due to their heterocyclic and aromatic functionalities .

Spectroscopic Techniques

To confirm the structure, the following methods are typically employed:

  • NMR Spectroscopy: For identifying hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify functional groups like amides and ethers.

Comparative Analysis with Related Compounds

FeatureN-(...)-benzamideRelated Thiazole Derivatives
Biological ActivityAntimicrobial, anti-inflammatoryAnticancer, antibacterial
Synthetic ComplexityModerateModerate
Docking AffinityHigh for enzyme targetsSimilar or slightly lower

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